![molecular formula C17H14N2O3 B8270991 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL CAS No. 791586-37-3](/img/structure/B8270991.png)
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL
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Description
“1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL” is a complex organic compound. It contains an amino group attached to a 4-nitro-phenyl group, which is further attached to a naphthalen-2-OL structure . The presence of both the amino and nitro groups in the compound suggests that it could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “1-[(5-Methyl-thiazol-2-ylamino)-(4-nitro-phenyl)-methyl]-naphthalen-2-ol”, was synthesized via a one-pot three-component reaction of 2-amino-5-methyl thiazole, 2-naphthol, and substituted aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the amino and nitro groups could significantly influence the electronic system of the compound . The amino group is a strong electron-donating group, while the nitro group is a strong electron-withdrawing group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amino and nitro groups. These groups can direct electrophilic aromatic substitution in the benzene ring . The amino group, being electron-donating, would activate the benzene ring towards electrophilic substitution, while the nitro group, being electron-withdrawing, would deactivate the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amino and nitro groups could affect its solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
properties
CAS RN |
791586-37-3 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-[amino-(4-nitrophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O3/c18-17(12-5-8-13(9-6-12)19(21)22)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,18H2 |
InChI Key |
RCKKLKGXKJZYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N)O |
Origin of Product |
United States |
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